molecular formula C8H17N B13632297 3-(Pentan-2-yl)azetidine

3-(Pentan-2-yl)azetidine

Cat. No.: B13632297
M. Wt: 127.23 g/mol
InChI Key: WCHXEUDENJPYOY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(Pentan-2-yl)azetidine, can be achieved through several methods. . This method is efficient for producing functionalized azetidines but has inherent challenges.

Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This approach is straightforward and efficient, often conducted under microwave irradiation to enhance reaction rates and yields.

Industrial Production Methods: Industrial production of azetidines typically involves scalable synthetic routes that ensure high yields and purity. The use of microwave-assisted synthesis and electrocatalytic methods are gaining traction due to their efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 3-(Pentan-2-yl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce amines .

Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

3-pentan-2-ylazetidine

InChI

InChI=1S/C8H17N/c1-3-4-7(2)8-5-9-6-8/h7-9H,3-6H2,1-2H3

InChI Key

WCHXEUDENJPYOY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1CNC1

Origin of Product

United States

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